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Introduction
GPR103, also known as the pyroglutamylated RF-amide peptide receptor (QRFPR), is a G-

protein coupled receptor (GPCR) that plays a significant role in a variety of physiological

processes, including the regulation of feeding behavior, energy homeostasis, and bone

formation[1]. The endogenous ligand for GPR103 is the neuropeptide 26RFa (also known as

QRFP)[2]. The activation of GPR103 by 26RFa has been shown to trigger intracellular

signaling cascades through coupling with both Gq and Gi/o proteins[3][4]. The Gq pathway

activation leads to a transient increase in intracellular calcium concentration ([Ca2+]i), providing

a robust and measurable readout for receptor activation[4][5].

This application note provides a detailed protocol for a calcium imaging assay to quantify the

activation of GPR103 by its ligand 26RFa. This assay is a valuable tool for studying receptor

pharmacology, screening for novel agonists and antagonists, and elucidating the cellular

mechanisms downstream of GPR103 activation. The protocol is designed for use with

mammalian cells recombinantly expressing GPR103 and a fluorescent calcium indicator, such

as Fluo-4 AM.
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Upon binding of 26RFa, GPR103 undergoes a conformational change, leading to the activation

of heterotrimeric G-proteins. The Gq alpha subunit activates phospholipase C (PLC), which in

turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate

(IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum,

triggering the release of stored calcium into the cytoplasm. The elevated cytoplasmic calcium

and DAG together activate protein kinase C (PKC), which then phosphorylates downstream

targets to elicit a cellular response[6].
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Caption: GPR103 signaling pathway upon 26RFa binding.

Experimental Protocols
This section details the necessary steps for performing a calcium imaging assay to measure

GPR103 activation.

Materials and Reagents
Cell Line: Human Embryonic Kidney (HEK293) cells stably or transiently expressing human

GPR103.

Cell Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10%

Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

Assay Plate: Black, clear-bottom 96-well microplates.

Calcium Indicator: Fluo-4 AM (acetoxymethyl ester).
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Pluronic F-127.

Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

Ligand: 26RFa peptide.

Positive Control: Ionomycin or ATP.

Instrumentation: Fluorescence microplate reader with automated liquid handling capabilities

(e.g., FLIPR, FlexStation).

Experimental Workflow
The general workflow for the calcium imaging assay is depicted below.
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Caption: General workflow for the calcium flux assay.
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Detailed Protocol
1. Cell Seeding:

Culture HEK293 cells expressing GPR103 in T75 flasks until they reach 80-90% confluency.

Trypsinize the cells and resuspend them in fresh culture medium.

Seed the cells into a black, clear-bottom 96-well plate at a density of 25,000 to 50,000 cells

per well in 100 µL of culture medium[7].

Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for

cell attachment.

2. Dye Loading:

Prepare the Fluo-4 AM loading solution. For a 96-well plate, mix 5 µL of 5 mM Fluo-4 AM

with 10 µL of 20% Pluronic F-127 in 10 mL of Assay Buffer. This results in a final Fluo-4 AM

concentration of approximately 2.5 µM.

Aspirate the culture medium from the cell plate.

Gently add 100 µL of the Fluo-4 AM loading solution to each well.

Incubate the plate at 37°C for 30-60 minutes in the dark[7].

After incubation, gently wash each well twice with 100 µL of Assay Buffer to remove

extracellular dye.

Add 100 µL of Assay Buffer to each well and incubate at room temperature for 30 minutes to

allow for complete de-esterification of the dye.

3. Compound Preparation and Addition:

Prepare a stock solution of 26RFa in an appropriate solvent (e.g., sterile water or DMSO).

Perform serial dilutions of the 26RFa stock solution in Assay Buffer to create a range of

concentrations for the dose-response curve. A typical concentration range would be from
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10⁻¹¹ M to 10⁻⁶ M[8].

Prepare a positive control solution (e.g., 5 µM Ionomycin) and a vehicle control (Assay Buffer

with the same concentration of solvent as the ligand solutions).

Program the fluorescence plate reader to add the compounds to the cell plate.

4. Fluorescence Measurement:

Place the cell plate into the fluorescence plate reader.

Set the instrument to measure fluorescence intensity at an excitation wavelength of ~490 nm

and an emission wavelength of ~520 nm.

Record a baseline fluorescence reading for 10-20 seconds.

The instrument will then automatically add the 26RFa dilutions, positive control, or vehicle

control to the respective wells.

Continue to record the fluorescence intensity kinetically for at least 180 seconds to capture

the peak calcium response.

5. Data Analysis:

The change in fluorescence intensity (ΔF) is calculated by subtracting the baseline

fluorescence from the peak fluorescence for each well.

Normalize the data by expressing the response as a percentage of the maximum response

observed with the positive control.

Plot the normalized response against the logarithm of the 26RFa concentration to generate a

dose-response curve.

Calculate the EC50 (half-maximal effective concentration) value from the dose-response

curve using a non-linear regression analysis (e.g., sigmoidal dose-response).

Data Presentation
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The quantitative data obtained from the calcium imaging assay can be summarized in the

following tables for clear comparison and interpretation.

Table 1: Experimental Parameters for GPR103 Calcium Imaging Assay

Parameter Value Reference

Cell Line HEK293 expressing GPR103 [5]

Seeding Density 25,000 - 50,000 cells/well [7]

Calcium Indicator Fluo-4 AM [9]

Dye Loading Concentration ~2.5 µM General Protocol

Ligand 26RFa [2]

Concentration Range 10⁻¹¹ M to 10⁻⁶ M [8]

Positive Control Ionomycin (5 µM) General Protocol

Instrumentation FLIPR, FlexStation, or similar [9]

Table 2: Representative EC50 Values for GPR103 Activation

Ligand Cell Line EC50 (nM) Reference

26RFa (QRFP) HEK293-hGPR103 23 [5]

43RFa CHO-K1-hGPR103 0.52 [2]

26RFa CHO-K1-hGPR103 3.2 [2]

Note: EC50 values can vary depending on the specific cell line, receptor expression levels, and

assay conditions.

Conclusion
The calcium imaging assay described in this application note provides a robust and sensitive

method for measuring the activation of GPR103 by its ligand 26RFa. This assay can be readily

adapted for high-throughput screening of compound libraries to identify novel modulators of
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GPR103 activity, which may have therapeutic potential for a range of disorders. The detailed

protocol and data presentation guidelines provided herein are intended to assist researchers in

successfully implementing this valuable in-vitro tool.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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